Isopropyl 5-isopropoxynicotinate
Description
Isopropyl 5-isopropoxynicotinate is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring an isopropyl ester group and a 5-isopropoxy substituent on the pyridine ring. This compound is structurally characterized by its dual isopropyl moieties, which influence its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
propan-2-yl 5-propan-2-yloxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-11-5-10(6-13-7-11)12(14)16-9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDOADAQOCEMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing functional groups (ester linkages, isopropyl substituents) or heterocyclic frameworks (pyridine, isoxazole). Key differences in structure, commercial availability, and inferred properties are highlighted.
Ethyl 3-isopropylisonicotinate
- CAS Registry Number : 2112992-90-0
- Structure : Ethyl ester of isonicotinic acid (pyridine-4-carboxylic acid) with an isopropyl group at the 3-position.
- Key Differences: Ester Group: Ethyl ester (vs. Substituent Position: Isopropyl at the 3-position (vs. 5-position in the target compound), altering electronic effects on the pyridine ring.
Ethyl 3-isopropylisoxazole-5-carboxylate
- CAS Registry Number: Not explicitly listed; synonyms include CTK6F7835, ZINC34928912.
- Structure : Ethyl ester of isoxazole-5-carboxylic acid with an isopropyl group at the 3-position.
- Key Differences :
- Heterocycle : Isoxazole ring (vs. pyridine in the target compound), which is more electron-deficient and may enhance reactivity in nucleophilic substitutions.
- Applications : Isoxazole derivatives are widely used in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents), suggesting this compound may have broader pharmacological exploration .
- Commercial Availability : 8 suppliers , reflecting higher industrial relevance compared to pyridine-based analogs.
Isopropyl Nitrite
- CAS Registry Number : 541-42-4
- Structure : Alkyl nitrite with a simple isopropyl group.
- Key Differences :
Comparative Data Table
| Compound | CAS Number | Heterocycle | Ester Group | Substituent Position | Suppliers | Key Inferred Properties |
|---|---|---|---|---|---|---|
| Isopropyl 5-isopropoxynicotinate | Not available | Pyridine | Isopropyl | 5-position | N/A | High lipophilicity, moderate solubility |
| Ethyl 3-isopropylisonicotinate | 2112992-90-0 | Pyridine | Ethyl | 3-position | 2 | Lower steric hindrance, polar |
| Ethyl 3-isopropylisoxazole-5-carboxylate | Multiple (e.g., ZINC34928912) | Isoxazole | Ethyl | 3-position | 8 | High reactivity, medicinal potential |
| Isopropyl Nitrite | 541-42-4 | N/A | Nitrite | N/A | N/A | Volatile, vasodilatory effects |
Research Implications and Gaps
- Commercial Trends : The higher supplier count for isoxazole derivatives suggests greater industrial prioritization for bioactive heterocycles over pyridine analogs .
- Data Limitations : Absence of experimental data (e.g., melting point, solubility, bioactivity) for this compound necessitates further research to validate inferred properties.
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